N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Overview
Description
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety
Scientific Research Applications
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, also known as N-(3-methoxyphenyl)pivalamide, is a complex compound with a diverse range of targets. It has been found to have high affinity and selective ligands for the Glutamate NMDA receptor . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
The compound interacts with its targets by binding to the PCP-site on the glutamate NMDA receptor . This interaction can lead to changes in the receptor’s function, potentially influencing various neurological processes.
Biochemical Pathways
It is known that the compound’s interaction with the nmda receptor could affect various downstream effects, potentially influencing neurotransmission and other neurological processes .
Result of Action
Its interaction with the nmda receptor suggests that it could have significant effects on neurological processes, potentially influencing memory function and synaptic plasticity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with β-glucuronidase, an enzyme involved in the hydrolysis of β-D-glucuronides . This interaction suggests that N-(3-methoxyphenyl)pivalamide may act as an inhibitor or modulator of this enzyme, affecting the biochemical pathways in which β-glucuronidase is involved.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can result in alterations in cell function, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes or proteins, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of β-glucuronidase by binding to its active site, preventing the enzyme from catalyzing its substrate . Additionally, N-(3-methoxyphenyl)pivalamide may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(3-methoxyphenyl)pivalamide remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or improvement in metabolic function. At higher doses, N-(3-methoxyphenyl)pivalamide may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways can influence the compound’s bioavailability and overall effects on the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound may be transported by specific transporters or binding proteins, facilitating its movement across cell membranes and its accumulation in certain tissues . This distribution pattern can affect the compound’s localization and its interactions with target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-methoxybenzoyl chloride with 2,2-dimethylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Methoxybenzoyl chloride+2,2-DimethylpropanamideBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(3-Hydroxyphenyl)-2,2-dimethylpropanamide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: N-(3-Hydroxyphenyl)-2,2-dimethylpropanamide.
Reduction: N-(3-Methoxyphenyl)-2,2-dimethylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxyphenyl)-2,2-dimethylpropanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(3-Methoxyphenyl)-2,2-dimethylpropanamine: Similar structure but with an amine group instead of an amide group.
Uniqueness
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is unique due to the presence of both a methoxy group and an amide moiety, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential bioactivity makes it a promising candidate for drug development.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)11(14)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFHCFQPQMYDFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338100 | |
Record name | N-(3-Methoxyphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56619-93-3 | |
Record name | N-(3-Methoxyphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-methoxyphenyl)pivalamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide in the synthesis of 4-methoxy-1H-1,3-benzazaphospholes?
A1: this compound serves as the crucial starting material in the synthesis of 4-methoxy-1H-1,3-benzazaphospholes []. When reacted with butyllithium, it forms a C,O-dilithium intermediate. This highly reactive intermediate is then subjected to either direct phosphonylation or a two-step bromination followed by phosphonylation. The resulting product then undergoes reductive cyclization with lithium aluminum hydride to yield the desired 4-methoxy-1H-1,3-benzazaphosphole.
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